molecular formula C26H23N5O7 B2749362 ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534580-56-8

ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2749362
CAS No.: 534580-56-8
M. Wt: 517.498
InChI Key: MQUAMMNMWHVCPJ-NFFVHWSESA-N
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Description

(Z)-ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, a tetrahydrofuran moiety, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dipyrido[1,2-a2’,3’-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate pyridine derivatives.

    Introduction of the nitrobenzoyl group: This step involves the reaction of the dipyrido[1,2-a:2’,3’-d]pyrimidine intermediate with 2-nitrobenzoyl chloride under basic conditions.

    Attachment of the tetrahydrofuran moiety: This can be done through a nucleophilic substitution reaction using a tetrahydrofuran derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The nitrobenzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Reduction of the nitro group: This yields an amino derivative.

    Substitution reactions: These can yield a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. The nitrobenzoyl group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-pyrimidine-3-carboxylate: Similar structure but lacks the dipyrido core.

    Methyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a2’,3’-d]pyrimidine-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the dipyrido[1,2-a:2’,3’-d]pyrimidine core and the specific arrangement of functional groups make (Z)-ethyl 2-((2-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate unique. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 6-(2-nitrobenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O7/c1-2-37-26(34)19-14-18-22(27-21-11-5-6-12-29(21)25(18)33)30(15-16-8-7-13-38-16)23(19)28-24(32)17-9-3-4-10-20(17)31(35)36/h3-6,9-12,14,16H,2,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUAMMNMWHVCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4[N+](=O)[O-])CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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